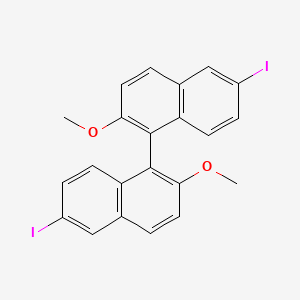
6,6'-Diiodo-2,2'-dimethoxy-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene is a chemical compound characterized by the presence of iodine and methoxy groups attached to a binaphthalene core. This compound is a derivative of binaphthalene, which is known for its unique structural and electronic properties. The presence of iodine atoms makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene typically involves the iodination of 2,2’-dimethoxy-1,1’-binaphthalene. This can be achieved using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for 6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium iodide in the presence of a suitable catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted binaphthalenes, while oxidation can lead to the formation of quinones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as potential pharmaceuticals or probes for biological studies.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its structural properties.
Wirkmechanismus
The mechanism by which 6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene exerts its effects depends on the specific application. In chemical reactions, the iodine atoms play a crucial role in facilitating various transformations. The methoxy groups can also influence the reactivity and stability of the compound. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
- 6,6’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene
- 6,6’-Dichloro-2,2’-dimethoxy-1,1’-binaphthalene
- 2,2’-Dimethoxy-1,1’-binaphthalene
Comparison: 6,6’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene is unique due to the presence of iodine atoms, which are larger and more polarizable compared to bromine or chlorine. This can lead to different reactivity and properties. For example, iodine-containing compounds often exhibit higher reactivity in substitution reactions and can form stronger interactions in biological systems .
Eigenschaften
CAS-Nummer |
491610-62-9 |
|---|---|
Molekularformel |
C22H16I2O2 |
Molekulargewicht |
566.2 g/mol |
IUPAC-Name |
6-iodo-1-(6-iodo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene |
InChI |
InChI=1S/C22H16I2O2/c1-25-19-9-3-13-11-15(23)5-7-17(13)21(19)22-18-8-6-16(24)12-14(18)4-10-20(22)26-2/h3-12H,1-2H3 |
InChI-Schlüssel |
UTYTWHGPDXVGDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)I)C3=C(C=CC4=C3C=CC(=C4)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


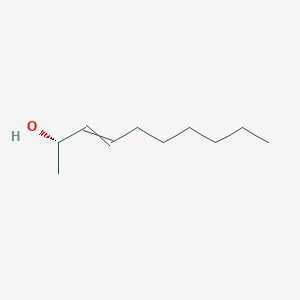
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
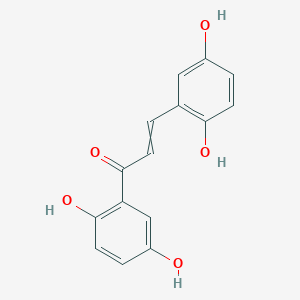

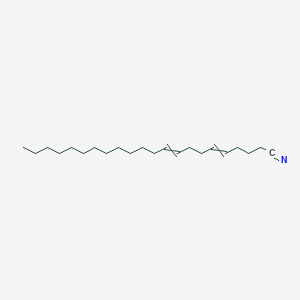

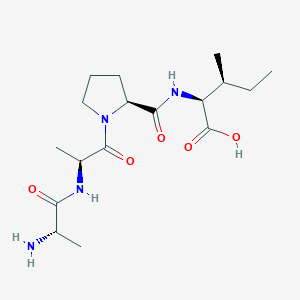
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
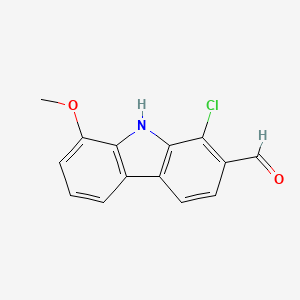
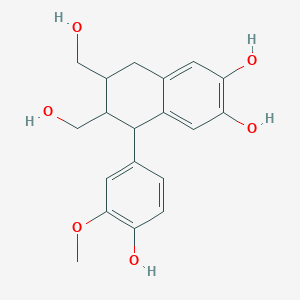
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
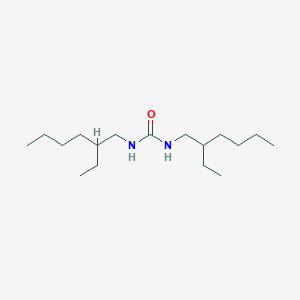
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
